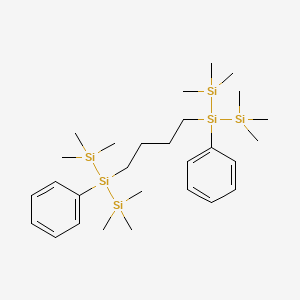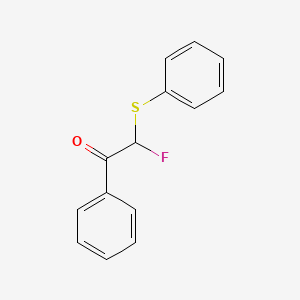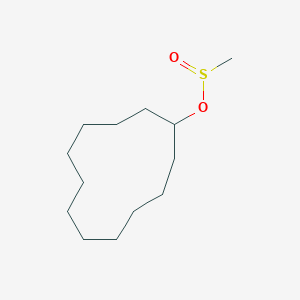
Trisilane, 2,2'-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-: is an organosilicon compound with the molecular formula C28H54Si6 . This compound is characterized by its unique structure, which includes a trisilane backbone with hexamethyl and phenyl groups attached. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is used as a precursor for the synthesis of other organosilicon compounds . It is also employed in radical reactions and hydrosilylation processes.
Biology and Medicine: The compound’s unique structure makes it useful in biological and medicinal research, particularly in the development of silicon-based drugs and biomaterials.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form bonds with various elements, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Tetrakis(trimethylsilyl)silane: This compound has a similar structure but with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silane: Another similar compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is unique due to its specific arrangement of hexamethyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
| 138688-83-2 | |
Molekularformel |
C28H54Si6 |
Molekulargewicht |
559.2 g/mol |
IUPAC-Name |
trimethyl-[phenyl-[4-[phenyl-bis(trimethylsilyl)silyl]butyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C28H54Si6/c1-29(2,3)33(30(4,5)6,27-21-15-13-16-22-27)25-19-20-26-34(31(7,8)9,32(10,11)12)28-23-17-14-18-24-28/h13-18,21-24H,19-20,25-26H2,1-12H3 |
InChI-Schlüssel |
SOTRSOWPRUDYCT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](CCCC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C)(C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





